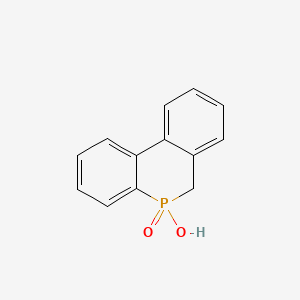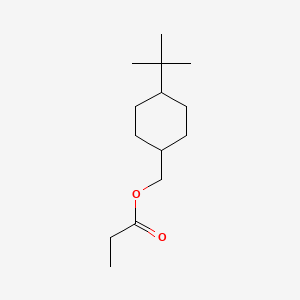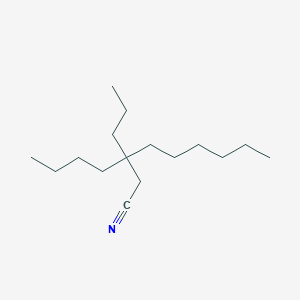
3-Butyl-3-propylnonanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 52664 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is often referenced in research related to chemical analysis and biological studies.
Analyse Chemischer Reaktionen
NSC 52664 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group.
Common reagents and conditions used in these reactions vary depending on the desired outcome. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
NSC 52664 has a wide range of applications in scientific research, including:
Chemistry: It is used in various chemical analyses and reactions to study its properties and reactivity.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: NSC 52664 is used in industrial processes that require specific chemical properties.
Wirkmechanismus
The mechanism by which NSC 52664 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
NSC 52664 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The specific differences and similarities depend on the exact nature of the compounds being compared.
Conclusion
NSC 52664 is a compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study. Further research is needed to fully understand its synthesis, reactions, and applications.
Eigenschaften
CAS-Nummer |
6637-49-6 |
|---|---|
Molekularformel |
C16H31N |
Molekulargewicht |
237.42 g/mol |
IUPAC-Name |
3-butyl-3-propylnonanenitrile |
InChI |
InChI=1S/C16H31N/c1-4-7-9-10-13-16(11-6-3,14-15-17)12-8-5-2/h4-14H2,1-3H3 |
InChI-Schlüssel |
KFYVODJSHSJAAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCC)(CCCC)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



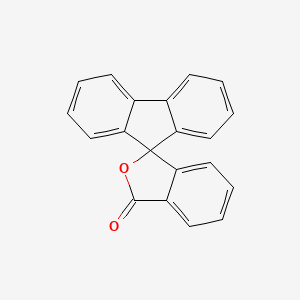
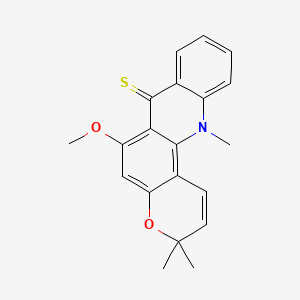
![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)

![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)



